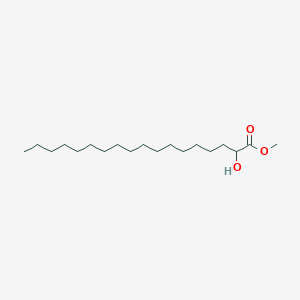

Methyl 2-hydroxyoctadecanoate

説明

特性

IUPAC Name |

methyl 2-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCLLRNNJZLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347938 | |

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-35-1 | |

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-hydroxyoctadecanoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, also known as methyl 2-hydroxystearate, is a saturated fatty acid methyl ester belonging to the class of alpha-hydroxy fatty acids. These lipids are characterized by a hydroxyl group at the C-2 position of the fatty acid chain. While its isomer, methyl 12-hydroxyoctadecanoate, is well-documented and widely used in industrial applications, this compound and other 2-hydroxy fatty acids are gaining increasing attention in biomedical research. They are recognized as important constituents of complex lipids, particularly sphingolipids, and have been implicated in various biological processes, including the structural organization of cell membranes and potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. Much of the available data pertains to its isomers, particularly methyl 12-hydroxyoctadecanoate. However, based on available information, the following properties have been identified.

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 2420-35-1 | [3][4] |

| Molecular Formula | C₁₉H₃₈O₃ | [3] |

| Molecular Weight | 314.5 g/mol | [3] |

| Physical State | Solid | [3] |

| Purity | >98% | [3] |

| Synonyms | Methyl 2-hydroxystearate, Methyl DL-2-hydroxyoctadecanoate, (±)-Methyl 2-Hydroxyoctadecanoate | [3] |

| Storage | Freezer (-20°C) | [3] |

| Stability | ≥ 4 years | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [2] |

| Ethyl ether | Soluble | [2] |

| Methanol (B129727) | Soluble | [2] |

Spectral Data

Table 3: Mass Spectrometry Data for Methyl 2-hydroxystearate, TMS derivative

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₆O₃Si | [7] |

| Molecular Weight | 386.68 g/mol | [7] |

| CAS Number | 56196-58-8 | [7] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic approach for 2-hydroxy fatty acids can be inferred from related syntheses. A plausible method involves the alpha-hydroxylation of stearic acid followed by esterification.

General Synthetic Approach:

-

Alpha-bromination of Stearic Acid: Stearic acid can be brominated at the alpha-position using a Hell-Volhard-Zelinsky reaction with bromine and a catalytic amount of phosphorus tribromide.

-

Nucleophilic Substitution: The resulting 2-bromostearic acid can then undergo nucleophilic substitution with a hydroxide (B78521) source, such as aqueous sodium hydroxide, to yield 2-hydroxyoctadecanoic acid.

-

Fischer Esterification: The final step is the esterification of 2-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.

A more modern and potentially enantioselective approach could involve the asymmetric dihydroxylation of a corresponding enol ether or the enzymatic hydroxylation of stearic acid.[8]

Analytical Methodology:

The analysis of 2-hydroxy fatty acid methyl esters often involves derivatization to enhance their volatility and thermal stability for gas chromatography (GC) analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ether, which can then be analyzed by GC-Mass Spectrometry (GC-MS).[7] For enantioselective analysis, chiral derivatizing agents like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) can be used to form diastereomers that can be separated on a chiral GC column.[9]

Biological Activity and Signaling Pathways

2-Hydroxy fatty acids, including 2-hydroxyoctadecanoic acid, are known to be integral components of sphingolipids, which are essential molecules in cell membranes. The presence of the 2-hydroxyl group significantly alters the biophysical properties of these lipids and the membranes they constitute.[1]

Membrane Structure and Function:

The incorporation of 2-hydroxy fatty acids into sphingolipids influences membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[1] Studies on model lipid membranes have shown that (R)-2-hydroxyoctadecanoic acid can alter the phase transition of dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, suggesting a role in modulating membrane organization.[2][10]

Enzymatic Synthesis:

In mammals, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is responsible for the stereospecific hydroxylation of long-chain fatty acids.[1]

Caption: Biosynthesis of 2-hydroxy fatty acids and their incorporation into sphingolipids.

Potential Therapeutic Relevance:

While specific studies on this compound are limited, the broader class of 2-hydroxy fatty acids has shown interesting biological activities. For instance, some 2-hydroxy fatty acids have demonstrated potential as anti-cancer agents. Furthermore, methyl (+/-)-2-hydroxystearate has been utilized in the synthesis of lipid-nucleotide conjugates as potential anti-HIV agents.[2]

Conclusion

This compound is a fatty acid methyl ester with emerging significance in the field of lipidomics and biomedical research. While a comprehensive dataset of its physicochemical properties and detailed synthetic protocols are not yet widely available, its role as a precursor to and component of biologically important 2-hydroxy sphingolipids is established. Further research into the specific properties and biological functions of this compound is warranted to fully elucidate its potential in drug development and as a tool for studying cellular processes.

Visualizations

Caption: Chemical Structure of this compound.

Caption: A plausible general synthetic route to this compound.

References

- 1. 2-Hydroxystearic acid | 629-22-1 | Benchchem [benchchem.com]

- 2. Impact of free hydroxylated and methyl-branched fatty acids on the organization of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. royalcastor.net [royalcastor.net]

- 7. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxyoctadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 2-hydroxyoctadecanoate, a valuable alpha-hydroxy fatty acid ester. The document details a robust synthesis pathway, starting from the readily available stearic acid, and includes a thorough experimental protocol. All quantitative data, including reaction yields and key spectroscopic information, are presented in structured tables for clarity and ease of comparison. Additionally, logical workflows are visualized using diagrams to facilitate understanding of the synthesis process.

Introduction

This compound, also known as methyl 2-hydroxystearate, is a member of the alpha-hydroxy fatty acid (α-HFA) family. These compounds are of significant interest in various scientific fields, including cosmetics, materials science, and as intermediates in the synthesis of more complex bioactive molecules. The presence of a hydroxyl group on the alpha-carbon introduces chirality and functionality, making them versatile building blocks. This guide focuses on a practical and efficient method for its preparation in a laboratory setting.

Synthesis Pathway

The most common and effective method for the synthesis of this compound involves a two-step process starting from stearic acid:

-

α-Hydroxylation of Stearic Acid: This step introduces the hydroxyl group at the C-2 position of the fatty acid chain. A reliable method for this transformation is the α-chlorination of stearic acid followed by nucleophilic substitution with a hydroxide (B78521) ion.

-

Esterification: The resulting 2-hydroxyoctadecanoic acid is then esterified with methanol (B129727) to yield the final product, this compound.

This pathway is advantageous due to the use of readily available starting materials and reagents, and it provides good overall yields.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 2420-35-1 | [1][2][3] |

| Molecular Formula | C₁₉H₃₈O₃ | [1][2] |

| Molecular Weight | 314.5 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Chloroform, Ethyl ether, Methanol | [2] |

| ¹H NMR (CDCl₃) | δ 4.19 (dd, 1H), 3.78 (s, 3H), 1.80-1.60 (m, 2H), 1.40-1.20 (m, 28H), 0.88 (t, 3H) | Predicted |

| ¹³C NMR (CDCl₃) | δ 175.5, 70.5, 52.0, 34.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 25.0, 22.7, 14.1 | Predicted |

| Mass Spectrum (EI, TMS derivative) | m/z 386 (M+), 371, 299, 175, 149, 117, 73 | [4] |

Note: Predicted NMR data is based on standard chemical shift values for similar structures. The mass spectrum data is for the trimethylsilyl (B98337) (TMS) derivative as reported in the NIST WebBook.[4]

Table 2: Summary of Reaction Yields

| Step | Reaction | Typical Yield | Reference |

| 1 | α-Hydroxylation of Stearic Acid | 74-88% | [5] |

| 2 | Esterification of 2-hydroxyoctadecanoic acid | >95% | [6][7] |

| Overall | Stearic Acid to this compound | ~70-84% | Calculated |

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyoctadecanoic Acid via α-Chlorination

This protocol is adapted from a procedure for the α-hydroxylation of fatty acids.[5]

Materials:

-

Stearic Acid

-

Trichloroisocyanuric acid (TCCA)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl, 1M)

-

Water

Procedure:

-

α-Chlorination: In a round-bottom flask, stearic acid (e.g., 35 mmol) is heated to a molten state. Trichloroisocyanuric acid (TCCA) is added portion-wise under stirring. The reaction is typically carried out under solvent-free conditions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: In a separate flask, a solution of potassium hydroxide (e.g., 140 mmol) in water (e.g., 200 mL) is prepared and heated to 80°C with stirring for 30 minutes. The crude 2-chlorostearic acid from the previous step is added to the KOH solution. The mixture is refluxed for 24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is acidified to pH 1 with 1M HCl, which results in the precipitation of a white solid. The solid is collected by filtration. Purification is achieved by trituration with acetonitrile to yield pure 2-hydroxyoctadecanoic acid as a white solid.

Step 2: Esterification of 2-Hydroxyoctadecanoic Acid

This protocol is a general method for the acid-catalyzed esterification of fatty acids.[6][7]

Materials:

-

2-Hydroxyoctadecanoic Acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or HCl gas

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether or Hexane (B92381)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: 2-Hydroxyoctadecanoic acid is dissolved in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the fatty acid) is carefully added to the solution. Alternatively, anhydrous HCl gas can be bubbled through the methanol to generate the acidic catalyst.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until TLC analysis indicates complete conversion of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether or hexane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound. Further purification, if necessary, can be performed by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to Methyl 2-hydroxyoctadecanoate (CAS: 2420-35-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyoctadecanoate, also known as methyl 2-hydroxystearate, is a long-chain fatty acid methyl ester with the CAS number 2420-35-1. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the known and potential biological activities of 2-hydroxy fatty acids, a class of compounds to which this compound belongs, with a particular focus on their implications in cancer research and sphingolipid metabolism. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2420-35-1 | [1][2] |

| Molecular Formula | C₁₉H₃₈O₃ | [1][2] |

| Molecular Weight | 314.5 g/mol | [1][2] |

| Synonyms | Methyl 2-hydroxystearate, Methyl DL-2-hydroxyoctadecanoate, (±)-Methyl 2-Hydroxyoctadecanoate | [1] |

| Appearance | White solid | - |

| Purity | >98% (commercially available) | [1] |

| Storage | Freezer | [1] |

| Solubility | Soluble in organic solvents like chloroform, ethyl ether, and methanol (B129727). | - |

| Melting Point | Not specified in the search results. | - |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of 2-hydroxyoctadecanoic acid or the hydroxylation of methyl octadecanoate.

Synthesis via Fischer Esterification of 2-Hydroxyoctadecanoic Acid

A common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyoctadecanoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Logical Workflow for Fischer Esterification

Purification by Column Chromatography

The crude product can be purified by silica (B1680970) gel column chromatography.

Experimental Protocol:

-

Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[3][4]

Analytical Characterization

The structure and purity of this compound are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For fatty acid methyl esters, derivatization to trimethylsilyl (B98337) (TMS) ethers can improve volatility and chromatographic performance.[5]

Experimental Protocol:

-

Derivatization (TMS ether): React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a TMS ether.

-

GC Column: A capillary column suitable for FAME analysis, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column, is typically used.

-

Injector and Oven Program: Use a split/splitless injector. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure separation of all components. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 250°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to the TMS-derivatized this compound is recorded. The fragmentation pattern can be used for structural confirmation.

| GC-MS Parameter | Typical Value |

| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250°C |

| Oven Program | 100°C (2 min), then 10°C/min to 280°C (10 min) |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: The spectrum will show characteristic signals for the methyl ester protons (~3.7 ppm), the proton on the carbon bearing the hydroxyl group (~4.0 ppm), the long aliphatic chain protons (a complex multiplet between 0.8 and 1.6 ppm), and the hydroxyl proton (variable chemical shift).

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester (~175 ppm), the carbon attached to the hydroxyl group (~70 ppm), the methoxy (B1213986) carbon of the ester (~52 ppm), and the carbons of the long alkyl chain (in the aliphatic region).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Spectral Analysis: The FTIR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching band around 3400 cm⁻¹.

-

C-H stretching bands of the alkyl chain just below 3000 cm⁻¹.

-

A strong C=O stretching band of the ester group around 1740 cm⁻¹.

-

C-O stretching bands in the region of 1250-1100 cm⁻¹.

-

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C-H (alkane) | ~2920, 2850 |

| C=O (ester) | ~1740 |

| C-O (ester) | ~1250-1100 |

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of 2-hydroxy fatty acids (2-OHFAs) has garnered significant interest in the scientific community, particularly in the context of cancer and metabolic diseases.

Role in Sphingolipid Metabolism

2-OHFAs are important constituents of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of 2-OHFAs.[6] Dysregulation of FA2H and altered levels of 2-hydroxylated sphingolipids have been implicated in several diseases.

Potential Signaling Pathway Involvement of 2-Hydroxy Fatty Acids

Anti-Proliferative and Pro-Apoptotic Effects

Several studies have suggested that 2-OHFAs and their derivatives possess anti-cancer properties. For instance, 2-hydroxyoleic acid has demonstrated potent anti-cancer activities in vitro and in animal models.[6] It is hypothesized that 2-OHFAs can modulate cell membrane properties and influence signaling pathways that regulate cell proliferation and apoptosis. Some long-chain fatty acid esters have been shown to induce apoptosis in cancer cells.[7] The anti-proliferative activity of hydroxystearic acid regioisomers has been evaluated on various human cancer cell lines, with some showing significant growth inhibitory effects.[8]

Experimental Protocol for In Vitro Anti-Proliferative Assay (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Experimental Workflow for MTT Assay

Future Directions

While the general properties and synthesis of fatty acid methyl esters are well-established, specific research on this compound is still limited. Future research should focus on:

-

Detailed Synthesis Optimization: Investigating various catalytic systems and reaction conditions to optimize the yield and purity of this compound.

-

Enantioselective Synthesis: Developing methods for the stereospecific synthesis of the (R) and (S) enantiomers to evaluate their distinct biological activities.

-

In-depth Biological Evaluation: Conducting comprehensive studies to determine the specific anti-proliferative effects of this compound on a panel of cancer cell lines and to elucidate the underlying molecular mechanisms and signaling pathways.

-

Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a therapeutic agent.

Conclusion

This compound is a fatty acid methyl ester with potential for further investigation in the fields of drug development and cell biology. This guide provides a foundational understanding of its chemical properties, synthesis, and analysis, along with insights into the biological significance of the broader class of 2-hydroxy fatty acids. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on studies involving this compound. Further exploration of its specific biological functions is warranted to unlock its full therapeutic potential.

References

- 1. larodan.com [larodan.com]

- 2. chemwhat.com [chemwhat.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]

- 6. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long Chain Alkyl Esters of Hydroxycinnamic Acids as Promising Anticancer Agents: Selective Induction of Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative and antioxidant potentials of bioactive edible vegetable fraction of Achyranthes ferruginea Roxb. in cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Physical Properties of Methyl 2-hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-hydroxystearate (B1257940). The information is compiled from various scientific sources to assist in research, development, and quality control applications. This document details the compound's physical characteristics, spectral data, and the experimental methodologies used for their determination.

Compound Identification

| Identifier | Value |

| Chemical Name | Methyl 2-hydroxyoctadecanoate |

| Synonyms | Methyl 2-hydroxystearate, SFE 19:0;O[1] |

| CAS Number | 2420-35-1[1][2] |

| Molecular Formula | C₁₉H₃₈O₃[1][2] |

| Molecular Weight | 314.5 g/mol [1][2] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Methyl 2-hydroxystearate. For context, where data for the 2-hydroxy isomer is limited, information for the related isomer, Methyl 12-hydroxystearate, is provided.

| Property | Methyl 2-hydroxystearate | Methyl 12-hydroxystearate |

| Physical State | Solid[1] | White to off-white powder or flakes[3] |

| Melting Point | No data available | 48 - 55 °C[4][5] |

| Boiling Point | No data available | ~394.16 °C (rough estimate)[3][6] |

| Solubility | Soluble in Chloroform, Ethyl ether, and Methanol[1] | Slightly soluble in Chloroform and Methanol; Insoluble in water[3][5][6] |

| Density | No data available | ~1.0196 g/cm³ (rough estimate)[3][6] |

| Flash Point | No data available | 215 °C (Cleveland Open Cup)[4] |

| Vapor Pressure | No data available | < 0.001 mm Hg @ 20°C[4] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectral information.

| Spectroscopic Data | Information |

| Mass Spectrometry (MS) | Mass spectral data is available for the TMS (Trimethylsilyl) derivative of Methyl 2-hydroxystearate.[7][8] |

| Gas Chromatography (GC) | GC data, including retention indices on non-polar columns, is available for the TMS derivative.[8][9] |

| Nuclear Magnetic Resonance (NMR) | While specific spectra for Methyl 2-hydroxystearate are not readily available in the initial search, the ¹H-NMR spectrum of a similar compound, methyl stearate, shows a strong singlet peak for the methyl ester protons at approximately 3.7 ppm.[10] |

| Infrared (IR) Spectroscopy | General IR spectra for fatty acid methyl esters would show characteristic peaks for C=O stretching of the ester group and C-O stretching. |

Experimental Protocols

The determination of the physical and spectral properties of fatty acid methyl esters (FAMEs) like Methyl 2-hydroxystearate involves standardized analytical procedures.

Preparation of Fatty Acid Methyl Esters (FAMEs)

A common method for the preparation of FAMEs from lipids for analysis is through transesterification.

Acid-Catalyzed Transesterification Protocol:

-

A lipid sample is mixed with a solution of hydrochloric acid in methanol.

-

The mixture is incubated at a specific temperature (e.g., 45°C overnight or 100°C for 1-1.5 hours) to allow for the conversion of fatty acids to their corresponding methyl esters.[11]

-

Following the reaction, the FAMEs are typically extracted using a non-polar solvent like hexane (B92381).[12]

-

The hexane layer containing the FAMEs is then collected for further analysis.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying individual FAMEs in a mixture.

Typical GC-MS Protocol:

-

Injection: A small volume (e.g., 1 µL) of the FAMEs solution in hexane is injected into the GC inlet, often with a split ratio (e.g., 10:1).[12]

-

Separation: The FAMEs are separated on a capillary column (e.g., HP-5MS) as they are carried by an inert gas (e.g., helium). The oven temperature is programmed to ramp up to facilitate separation.[12][13]

-

Detection and Identification: As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each FAME.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

General ¹H-NMR Protocol for FAMEs:

-

Sample Preparation: A small amount of the purified FAME is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired.

-

Spectral Analysis: The chemical shifts, integration, and splitting patterns of the peaks are analyzed to confirm the structure of the FAME. For instance, the methyl ester protons of FAMEs typically appear as a singlet around 3.7 ppm.[10]

Conclusion

This technical guide has summarized the key physical properties of Methyl 2-hydroxystearate, drawing upon available scientific literature. While some specific data points for the 2-hydroxy isomer are not extensively reported, the provided information, including data for a related isomer and general experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The methodologies described for the preparation and analysis of fatty acid methyl esters are fundamental to ensuring the quality and characterization of such compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. METHYL 12-HYDROXYSTEARATE CAS#: 141-23-1 [m.chemicalbook.com]

- 4. acme-hardesty.com [acme-hardesty.com]

- 5. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 141-23-1,METHYL 12-HYDROXYSTEARATE | lookchem [lookchem.com]

- 7. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]

- 8. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]

- 9. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]

- 10. aocs.org [aocs.org]

- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum | MDPI [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

The Natural Occurrence of 2-Hydroxy Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids characterized by a hydroxyl group on the second carbon of the acyl chain. While less abundant than their non-hydroxylated counterparts, 2-HFAs play critical roles in the structural integrity of membranes and cellular signaling across a wide range of organisms, from bacteria to humans. Their presence is particularly prominent in sphingolipids, where they contribute to the unique biophysical properties of tissues such as the nervous system and the epidermis.[1][2][3][4] This technical guide provides a comprehensive overview of the natural occurrence of 2-HFAs, their biosynthesis, physiological functions, and the analytical methods used for their study.

Natural Occurrence and Distribution

2-Hydroxy fatty acids are found in various organisms, primarily as constituents of sphingolipids.[2][3] Their distribution and concentration vary significantly between species and tissues.

In Mammals

In mammals, 2-HFAs are most abundant in the nervous system, skin (epidermis), and kidneys.[1][3][4] They are integral components of myelin galactosylceramides and sulfatides, contributing to the stability and function of the myelin sheath.[5] In the stratum corneum of the skin, 2-hydroxyceramides are essential for maintaining the permeability barrier that protects against water loss and external insults.[1][6]

| Tissue/Cell Type | Lipid Class | Predominant 2-HFA Chain Lengths | Concentration/Relative Abundance | Reference |

| Human Stratum Corneum | Ceramides (B1148491) (Phytosphingosine and 6-hydroxy sphingosine (B13886) types) | C22-C26 | ~35-45% of total ceramides | [7][8] |

| Mouse Brain (Myelin) | Galactosylceramide, Sulfatide | C22-C24 | Increases with myelination, reaching up to 60% of GalCer fatty acids in adult rats | [5][9] |

| Mouse Sciatic Nerve | Galactosylceramide, Sulfatide | C22-C24 | ~5% at 4 days old, increasing to 60% in GalCer and 35% in sulfatide at 60 days old | [5] |

| Various Mammalian Tissues | Sphingolipids | C16-C24 | Present in various tissues and cell types, as well as in tumors | [1][3] |

In Plants

Plants also synthesize 2-HFAs, which are incorporated into sphingolipids.[8] These lipids are involved in various physiological processes, including membrane organization and stress responses. For instance, in Arabidopsis thaliana, two fatty acid 2-hydroxylases (FAH1 and FAH2) are responsible for their synthesis.[8]

| Organism | Tissue/Lipid Class | Predominant 2-HFA Chain Lengths | Concentration/Relative Abundance | Reference |

| Arabidopsis thaliana | Sphingolipids | Very-long-chain fatty acids (VLCFAs) and Palmitic acid | 2-hydroxy sphingolipids are prevalent | [8] |

| Thymus vulgaris (Thyme) | Seed Oil | Linolenic acid | 13% of seed oil | [10] |

| Salvia nilotica | Seed Oil | Linoleic, Oleic acids | Detected in seed oil | [10] |

In Microorganisms

2-HFAs are also found in certain bacteria and fungi, where they are components of sphingolipids or other lipids.[2][5] In some fungi, they have been shown to possess antifungal properties.[11][12]

| Organism | Lipid Class | Predominant 2-HFA Chain Lengths | Concentration/Relative Abundance | Reference |

| Various Fungi | Sphingolipids | C16, C18 | 4.3% to 10.2% of total fatty acids | [13] |

| Aureispira marina (Bacteria) | Ceramides | iso-C17:0, iso-C17:1 | Major cellular fatty acids | [14] |

Biosynthesis and Degradation

The primary pathway for the synthesis of 2-HFAs in eukaryotes is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[1][2][3] This enzyme, located in the endoplasmic reticulum, hydroxylates a wide range of fatty acids, which are then incorporated into ceramides by ceramide synthases.[1] In mammals, mutations in the FA2H gene are associated with neurodegenerative diseases, highlighting the importance of 2-HFAs in nervous system function.[1][3]

The degradation of 2-HFA-containing sphingolipids involves lysosomal acid ceramidase, which releases the 2-HFA. The free 2-HFA can then be degraded via the peroxisomal α-oxidation pathway.[1][6]

Biosynthesis and degradation pathway of 2-HFA-containing sphingolipids.

Physiological Roles and Signaling Pathways

2-HFAs and their sphingolipid derivatives are not merely structural components; they are also involved in crucial cellular signaling pathways.

Membrane Structure and Function

The presence of the 2-hydroxyl group allows for the formation of additional hydrogen bonds, which stabilizes the packing of sphingolipids in membranes.[3] This is particularly important for the integrity of the myelin sheath and the skin's permeability barrier.

Cell Signaling

2-HFA-containing sphingolipids, particularly 2-hydroxyceramides, have been implicated in various signaling events, including apoptosis, cell differentiation, and the regulation of cell growth.

Apoptosis: Exogenously added 2-hydroxyceramides can induce apoptosis in cancer cells at lower concentrations and more rapidly than their non-hydroxylated counterparts.[10][15] This process may involve the dephosphorylation of pro-survival kinases such as Akt and MAP kinases.[15]

Proposed apoptotic signaling pathway of 2-hydroxyceramide.

Anti-cancer effects of 2-Hydroxyoleic Acid (2-OHOA): The synthetic 2-HFA, 2-OHOA, has shown potent anti-cancer activity. Its mechanism of action involves remodeling the cancer cell membrane, leading to the restoration of normal sphingomyelin (B164518) levels.[2][4] This membrane alteration triggers a cascade of signaling events, including the translocation of Ras from the membrane, which in turn inhibits the MAP kinase and PI3K/Akt pathways, leading to cell cycle arrest and autophagic cell death in glioma cells.[4]

Signaling cascade initiated by 2-OHOA in cancer cells.

Experimental Protocols

Accurate analysis of 2-HFAs requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Lipid Extraction from Brain Tissue (Folch Method)

This protocol is widely used for the extraction of total lipids from brain tissue.[1][3][16]

Materials:

-

Brain tissue

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

Procedure:

-

Homogenize the brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue volume.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to pellet the solid residue.

-

Collect the supernatant (lipid extract).

-

Add 0.2 volumes of 0.9% NaCl solution to the extract, vortex, and centrifuge to separate the phases.

-

The lower chloroform phase contains the lipids. Collect this phase and dry it under a stream of nitrogen.

Workflow for total lipid extraction from brain tissue.

GC-MS Analysis of 2-Hydroxy Fatty Acids

This method is suitable for the quantification of total 2-HFAs after hydrolysis and derivatization.[14][17]

Procedure:

-

Hydrolysis: Saponify the lipid extract with methanolic KOH to release the fatty acids.

-

Esterification: Methylate the fatty acids using BF3/methanol or methanolic HCl to form fatty acid methyl esters (FAMEs).

-

Silylation: Derivatize the hydroxyl group with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This step increases volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient for separation.

-

Quantification: Use multiple reaction monitoring (MRM) for sensitive and specific quantification, with deuterated internal standards for accuracy.

LC-MS/MS Analysis of 2-Hydroxy Sphingolipids

This technique allows for the analysis of intact 2-hydroxy sphingolipids without hydrolysis.[7][18][19]

Procedure:

-

Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

-

LC Separation: Separate the different lipid classes using normal-phase or reversed-phase high-performance liquid chromatography (HPLC).

-

MS/MS Analysis: Use electrospray ionization (ESI) in positive or negative ion mode. Perform tandem mass spectrometry (MS/MS) to identify and quantify specific 2-hydroxy sphingolipid species based on their characteristic fragmentation patterns.

-

Quantification: Use appropriate internal standards for each class of sphingolipid to ensure accurate quantification.

Conclusion

2-Hydroxy fatty acids are a fascinating and functionally significant class of lipids. Their unique structural properties and involvement in key signaling pathways make them an important area of research, with potential implications for understanding and treating a range of diseases, including neurodegenerative disorders and cancer. The analytical methods outlined in this guide provide the tools necessary for researchers to further explore the distribution, metabolism, and function of these important molecules.

References

- 1. microbenotes.com [microbenotes.com]

- 2. The role of membrane fatty acid remodeling in the antitumor mechanism of action of 2-hydroxyoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. notesforbiology.com [notesforbiology.com]

- 4. 2-Hydroxyoleate, a nontoxic membrane binding anticancer drug, induces glioma cell differentiation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 13. researchgate.net [researchgate.net]

- 14. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A simplified procedure for the quantitative extraction of lipids from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Special procedures | Cyberlipid [cyberlipid.gerli.com]

In-Depth Technical Guide: Biological Activity of Methyl 2-hydroxyoctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, also known as methyl α-hydroxy stearate, is an alpha-hydroxy fatty acid ester. While research on the biological activities of various hydroxystearic acid (HSA) isomers is ongoing, specific data for the 2-hydroxy isomer and its methyl ester are limited. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing on available data for 2-hydroxystearic acid and related fatty acid compounds. The information is presented to facilitate further research and drug development efforts.

Anticancer Activity

The anticancer potential of hydroxystearic acids has been a subject of investigation, with studies suggesting that the position of the hydroxyl group influences cytotoxic activity.

Quantitative Data

Direct quantitative data for the anticancer activity of this compound is scarce. However, one study has reported the effect of its corresponding carboxylic acid, 2-hydroxystearic acid, on a specific tumor cell line.

Table 1: In Vitro Anticancer Activity of 2-Hydroxystearic Acid

| Compound | Cell Line | Concentration | Effect |

| 2-Hydroxystearic acid | Ehrlich ascites tumor (EAT) | 100 µM | Reduction in cell growth[1] |

Note: This is a single data point and further studies with a broader range of cancer cell lines and lower concentrations are needed to establish a clear dose-response relationship and determine IC50 values.

For context, a study on other regioisomers of hydroxystearic acid (HSA) demonstrated varying levels of growth-inhibitory potency against several human cancer cell lines, though the 2-hydroxy isomer was not included in this particular study[2].

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa, PC3)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic across all wells. Replace the existing medium with the medium containing the test compound. Include vehicle-treated and untreated cells as controls.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Visualization

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is lacking, some regioisomers of hydroxystearic acid have been shown to act as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to have anti-inflammatory effects[3]. Additionally, stearic acid has been reported to reduce the secretion of inflammatory cytokines through the NF-κB and MAPK signaling pathways[4]. This suggests a potential, yet unconfirmed, mechanism for 2-hydroxystearic acid and its methyl ester.

Quantitative Data

No quantitative data on the anti-inflammatory activity of this compound or 2-hydroxystearic acid is currently available in the reviewed literature.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Visualization

Caption: Putative inhibition of the NF-κB pathway.

Antimicrobial Activity

Quantitative Data

There is no specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antimicrobial activity of this compound found in the reviewed literature.

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The biological activity of this compound remains an under-investigated area. While preliminary data on its corresponding carboxylic acid suggests potential anticancer activity, comprehensive studies are required to establish its efficacy and mechanism of action. Based on the activities of related hydroxystearic acid isomers, it is plausible that this compound may also possess anti-inflammatory properties, potentially through modulation of PPAR or NF-κB signaling pathways. Its antimicrobial potential also warrants investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to further explore the therapeutic potential of this compound. Further studies employing a range of in vitro and in vivo models are essential to fully elucidate the biological activity profile of this compound.

References

- 1. 2-Hydroxystearic acid Supplier | CAS 629-22-1 | AOBIOUS [aobious.com]

- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anti-inflammatory and antioxidant activities of polar lipids in vitro and implications for neurodegenerative disease | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

An In-depth Technical Guide to Methyl 2-hydroxyoctadecanoate (C19H38O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyoctadecanoate is a saturated, long-chain fatty acid methyl ester with a hydroxyl group at the alpha-position. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and analytical procedures. Furthermore, it delves into the significant biological context of 2-hydroxylated fatty acids, particularly their enzymatic synthesis by Fatty Acid 2-Hydroxylase (FA2H), their role in sphingolipid metabolism, and their emerging implications in neurodegenerative diseases and cancer signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and biomedical research.

Physicochemical Properties

Quantitative data for this compound is summarized in Table 1. It is important to note that while some data for the specific 2-hydroxy isomer is available, other properties are extrapolated from its close isomer, Methyl 12-hydroxyoctadecanoate, due to a lack of specific experimental data for the target molecule. Such instances are clearly indicated in the table.

| Property | Value | Source |

| Molecular Formula | C19H38O3 | Commercial Supplier Data |

| Molecular Weight | 314.50 g/mol | Commercial Supplier Data |

| CAS Number | 2420-35-1 | Commercial Supplier Data |

| Physical State | Solid | Commercial Supplier Data |

| Melting Point | ~49 °C (for 12-hydroxy isomer) | [1] |

| Boiling Point | Not available | - |

| Density | ~0.935 g/cm³ (for 12-hydroxy isomer) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and methanol (B129727). | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of a typical fatty acid methyl ester shows characteristic signals for the terminal methyl group, the long methylene (B1212753) chain, the methylene group alpha to the carbonyl, and the methyl ester group.[2] For this compound, additional signals for the methine proton at the C2 position and the hydroxyl proton are expected.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~0.88 | Triplet | -CH₃ (C18) |

| ~1.2-1.4 | Multiplet | -(CH₂)₁₄- (C4-C17) |

| ~1.65 | Multiplet | -CH₂- (C3) |

| ~3.7 | Singlet | -COOCH₃ |

| ~4.0-4.2 | Multiplet | -CH(OH)- (C2) |

| Variable | Broad Singlet | -OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methoxy (B1213986) carbon, and the carbons of the long alkyl chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | C18 |

| ~22-34 | C3-C17 |

| ~52 | -COOCH₃ |

| ~70 | C2 |

| ~175 | C1 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch |

| ~2920, ~2850 | C-H stretch (alkyl) |

| ~1735 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of Methyl 2-hydroxystearate (B1257940) is available and provides insight into the expected fragmentation pattern.[3] For the underivatized molecule, key fragmentation would involve cleavage adjacent to the hydroxyl and carbonyl groups.

| m/z | Proposed Fragment |

| 314 | [M]⁺ (Molecular Ion) |

| 299 | [M - CH₃]⁺ |

| 283 | [M - OCH₃]⁺ |

| 255 | [M - COOCH₃]⁺ |

| 87 | [CH(OH)COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-hydroxy fatty acid methyl esters involves the α-hydroxylation of the corresponding fatty acid, followed by esterification. The following is a representative protocol adapted from literature on the synthesis of similar compounds.[4]

Materials:

-

Octadecanoic acid (Stearic acid)

-

Lithium diisopropylamide (LDA)

-

(±)-Camphorsulfonyloxaziridine

-

Methanol

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

α-Hydroxylation of Octadecanoic Acid:

-

Dissolve octadecanoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture and stir for 30 minutes to form the enolate.

-

Add a solution of (±)-camphorsulfonyloxaziridine in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxyoctadecanoic acid.

-

-

Esterification:

-

Dissolve the crude 2-hydroxyoctadecanoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.

-

Purification

Purification of the crude product can be achieved by column chromatography on silica (B1680970) gel.[5]

Materials:

-

Silica gel (60-120 mesh)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fatty acid methyl esters.[6][7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

Procedure:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: Inject 1 µL of the sample solution into the GC.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 150 °C, hold for 1 min, ramp to 250 °C at 4 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Biological Context and Signaling Pathways

2-Hydroxylated fatty acids, such as the parent acid of this compound, are synthesized endogenously by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[8] This enzyme is crucial for the production of 2-hydroxylated sphingolipids, which are important components of myelin in the nervous system.[8]

FA2H and Neurodegeneration

Mutations in the FA2H gene lead to a reduction or loss of enzyme function, resulting in a group of neurodegenerative disorders known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).[9] The impaired synthesis of 2-hydroxylated sphingolipids disrupts the structure and function of myelin, leading to leukodystrophy and progressive neurological symptoms.[8]

Caption: FA2H in normal physiology and FAHN pathology.

Role in Cancer Signaling

Recent studies have implicated FA2H and 2-hydroxy fatty acids in cancer biology. In several cancers, including gastric and colorectal cancer, FA2H expression is downregulated.[7][10] Restoration of FA2H activity or treatment with 2-hydroxy fatty acids has been shown to suppress tumor growth and increase chemosensitivity.[7] This is mediated through the modulation of key signaling pathways.

In colorectal cancer, FA2H-mediated 2-hydroxylation of fatty acids can activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits the transcriptional co-activator Yes-associated protein (YAP), a known oncoprotein.[10]

Caption: FA2H-mediated tumor suppression via the AMPK/YAP pathway.

In gastric cancer, FA2H and its products can inhibit the mTOR/S6K1/Gli1 signaling cascade, which is involved in cell proliferation and tumor growth.[7]

Caption: FA2H-mediated inhibition of the mTOR/S6K1/Gli1 pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound for research purposes.

Caption: Workflow for synthesis and analysis.

Conclusion

This compound and its parent fatty acid are molecules of growing interest due to their fundamental roles in lipid biochemistry and their implications in human health and disease. This technical guide provides a consolidated resource of its known properties, methodologies for its study, and its biological significance. Further research into the precise mechanisms by which 2-hydroxy fatty acids modulate cellular signaling will be crucial for the development of novel therapeutic strategies for neurodegenerative disorders and cancer.

References

- 1. Methyl 12 Hydroxyoctadecanoate - High Purity Industrial Compound at Attractive Price [royalcastor.net]

- 2. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. pubs.acs.org [pubs.acs.org]

Stereochemistry of 2-Hydroxyoctadecanoic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxyoctadecanoic acid methyl ester, a chiral molecule with potential significance in various scientific domains. This document details the distinct properties of its enantiomers, methodologies for their synthesis and separation, and explores their potential biological relevance.

Introduction to Stereoisomerism in 2-Hydroxyoctadecanoic Acid Methyl Ester

2-Hydroxyoctadecanoic acid methyl ester possesses a single chiral center at the C-2 position, giving rise to two non-superimposable mirror images known as enantiomers: (R)-2-hydroxyoctadecanoic acid methyl ester and (S)-2-hydroxyoctadecanoic acid methyl ester. These stereoisomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and their biological activity. The racemic mixture, a 1:1 mixture of the (R)- and (S)-enantiomers, is often designated as (±)-methyl 2-hydroxyoctadecanoate[1].

Physicochemical Properties

While data for the racemic mixture of methyl 2-hydroxyoctadecanoate is available, specific quantitative data for the individual enantiomers, such as specific rotation and melting point, are not widely reported in publicly available literature. The properties of the racemic mixture are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O₃ | [1][2] |

| Molecular Weight | 314.5 g/mol | [1][2] |

| CAS Number (Racemate) | 2420-35-1 | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in chloroform, ethyl ether, and methanol. | [2] |

Enantioselective Synthesis and Chiral Separation

The preparation of enantiomerically pure forms of 2-hydroxyoctadecanoic acid methyl ester is crucial for studying their distinct biological roles. This can be achieved through enantioselective synthesis or by separating the racemic mixture.

Enantioselective Synthesis

Several general strategies exist for the enantioselective synthesis of α-hydroxy esters. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic reactions to control the stereochemical outcome of the reaction.

Experimental Protocol: General Asymmetric Reduction of a 2-Ketoester

This protocol describes a general method for the enantioselective reduction of a 2-ketoester to a 2-hydroxyester using a chiral catalyst, which can be adapted for the synthesis of (R)- or (S)-2-hydroxyoctadecanoic acid methyl ester.

Materials:

-

Methyl 2-oxooctadecanoate

-

Chiral Ruthenium-BINAP catalyst (e.g., (R)-BINAP-Ru(II) for the (R)-enantiomer)

-

Degassed methanol

-

High-pressure autoclave

-

Hydrogen gas source

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Catalyst Preparation: Prepare the chiral Ruthenium-BINAP catalyst in situ or use a commercially available catalyst.

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve methyl 2-oxooctadecanoate (1.0 equivalent) in degassed methanol.

-

Catalyst Addition: Add the chiral Ru-BINAP catalyst (typically 0.001 to 0.01 equivalents).

-

Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Pressurize the autoclave with hydrogen gas to a pressure of 50-100 atm.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, carefully release the pressure from the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting this compound enantiomer by silica (B1680970) gel column chromatography, typically using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: General Chiral HPLC Separation

This protocol outlines a general approach for the separation of the enantiomers of this compound. Optimization of the mobile phase and column selection will be necessary for baseline separation.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

-

HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol).

-

Racemic this compound standard.

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of a wide range of chiral compounds.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized. For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector (wavelength will need to be determined).

-

Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (ratio of hexane to alcohol), the type of alcohol modifier, and the flow rate to optimize the resolution between the two enantiomer peaks.

Logical and Experimental Workflows

Stereoisomeric relationship of 2-hydroxyoctadecanoic acid methyl ester.

Workflow for obtaining enantiopure 2-hydroxyoctadecanoic acid methyl ester.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for 2-hydroxyoctadecanoic acid methyl ester have not been explicitly detailed in the literature, the biological activities of other hydroxy fatty acids and the general roles of fatty acids in signaling provide a framework for potential mechanisms of action. The stereochemistry of hydroxy fatty acids is known to be critical for their biological effects[3]. For example, different enantiomers of other hydroxy fatty acids have shown distinct effects on cancer cell lines[3].

Fatty acids and their metabolites are key signaling molecules in various pathways, including those mediated by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. These pathways lead to the production of a diverse array of bioactive lipids that regulate inflammation, cell growth, and other physiological processes. It is plausible that the enantiomers of 2-hydroxyoctadecanoic acid could be differentially metabolized by these enzymes or could interact with downstream receptors and signaling proteins in a stereospecific manner.

General fatty acid signaling pathways.

Conclusion

The stereochemistry of 2-hydroxyoctadecanoic acid methyl ester presents a compelling area for further investigation. While foundational knowledge exists regarding its racemic form and general principles of enantioselective synthesis and separation, a significant gap remains in the specific physicochemical and biological characterization of its individual (R)- and (S)-enantiomers. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the unique properties and potential applications of these chiral molecules. Future research focused on elucidating the specific biological targets and signaling pathways of each enantiomer will be crucial in unlocking their full potential in drug development and other scientific disciplines.

References

Spectroscopic Profile of Methyl 2-hydroxyoctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-hydroxyoctadecanoate (C₁₉H₃₈O₃, Molecular Weight: 314.5 g/mol ). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers in the fields of lipidomics, drug development, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar long-chain fatty acid methyl esters and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C18) | ~ 0.88 | Triplet | 3H |

| -(CH₂)₁₄- (C4-C17) | ~ 1.25 | Multiplet | 28H |

| -CH₂-CH(OH)- (C3) | ~ 1.65 | Multiplet | 2H |

| -CH(OH)- | ~ 4.0 - 4.2 | Multiplet | 1H |

| -OH | Variable | Singlet (broad) | 1H |

| -COOCH₃ | ~ 3.73 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (C18) | ~ 14.1 |

| -(C H₂)₁₄- (C4-C17) | ~ 22.7 - 34.2 |

| -C H₂-CH(OH)- (C3) | ~ 34.5 |

| -C H(OH)- (C2) | ~ 70.5 |

| -C OOCH₃ (C1) | ~ 175.5 |

| -COOC H₃ | ~ 52.0 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C-O Stretch (Ester) | 1320 - 1000 | Strong |

| C-O Stretch (Alcohol) | ~ 1050 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Predicted Fragment Ion | Notes |

| 314 | [M]⁺ | Molecular ion (low abundance in EI) |

| 299 | [M - CH₃]⁺ | Loss of a methyl group |

| 283 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |

| 255 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement product, characteristic for fatty acid methyl esters |

| - | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ series | Characteristic aliphatic chain fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-chain fatty acid methyl esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-